N-(4-(N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Description

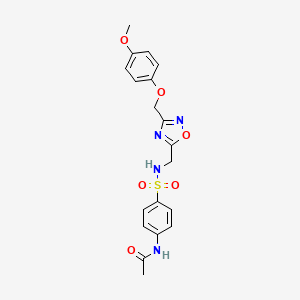

N-(4-(N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxy methyl group. This compound integrates a sulfamoyl linker bridging the oxadiazole moiety to a phenylacetamide group, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-[4-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-13(24)21-14-3-9-17(10-4-14)30(25,26)20-11-19-22-18(23-29-19)12-28-16-7-5-15(27-2)6-8-16/h3-10,20H,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOMXDKHWFHKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

- Oxadiazole Ring : Known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.

- Sulfamoyl Group : Associated with antibacterial and enzyme inhibition properties.

- Phenolic Component : The presence of the methoxyphenoxy group enhances solubility and bioactivity.

The biological activity of this compound primarily involves:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, which is pivotal in inflammatory responses .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains .

- Enzyme Inhibition : The sulfamoyl moiety is linked to significant enzyme inhibition, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial potential of compounds similar to this compound. For instance:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Pseudomonas aeruginosa | Weak |

These findings suggest that modifications in the chemical structure can lead to varying degrees of antimicrobial efficacy .

Anti-inflammatory Properties

Research indicates that compounds featuring the oxadiazole structure often exhibit anti-inflammatory effects. For example, studies have demonstrated that derivatives of oxadiazole can significantly reduce inflammation markers in vitro and in vivo models .

Case Studies

- Case Study 1 : A study on related oxadiazole derivatives showed a marked reduction in inflammation in animal models when treated with compounds containing similar structural motifs. The study highlighted the role of the oxadiazole ring in mediating these effects through specific signaling pathways .

- Case Study 2 : Another investigation focused on the synthesis and biological evaluation of sulfamoyl-containing compounds. The results indicated that these compounds had strong inhibitory effects on urease and AChE, establishing a link between their chemical structure and biological activity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(4-(N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide. For instance, derivatives of oxadiazole have shown significant growth inhibition against various cancer cell lines, including:

These results suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In silico docking studies indicated that it could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests a pathway for further exploration of its therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

- Eugenol Derivatives : Research on eugenol derivatives containing oxadiazole moieties demonstrated their effectiveness as thymidylate synthase inhibitors, showcasing the potential for developing new chemotherapeutic agents .

- Triazole Derivatives : Another study reported on triazole derivatives with anticancer properties, indicating that structural modifications can yield compounds with significant biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a common acetamide backbone with several analogs but differs in heterocyclic core and substituent chemistry:

Physicochemical Properties

Key data from synthesis and characterization:

- Polarity : The target’s sulfamoyl group likely increases aqueous solubility compared to thioether-linked analogs (e.g., ).

- Thermal Stability : Higher melting points in nitro-substituted triazoles (e.g., 216°C ) suggest stronger intermolecular forces than the target compound’s oxadiazole core.

Pharmacological Implications

While direct activity data are absent, structural analogs provide insights:

- Triazole Derivatives () : The 1,2,4-triazole core’s hydrogen-bonding capacity may enhance target binding, as seen in kinase inhibitors. Nitro groups () could confer antimicrobial or antiparasitic activity.

- Isoxazole Derivatives () : The 3,4-dimethylisoxazole group may improve metabolic stability, a trait valuable in prodrug design.

- Thiadiazole/Thioether Analogs () : Sulfur-containing linkages (e.g., C-S at ~680 cm⁻¹ ) may reduce oxidative stability but improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.